molecular formula C9H11N3OS B4541568 N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine

N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine

Cat. No. B4541568
M. Wt: 209.27 g/mol
InChI Key: QTGNPVVCZAWANT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine and related compounds often involves multistep reactions including the formation of 1,3,4-oxadiazole rings. A common approach is the condensation of hydrazide derivatives with carbon disulfide followed by alkylation, as seen in the synthesis of various 1,3,4-oxadiazole derivatives (Alrazzak, 2018)(Alrazzak, 2018).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole ring system is characterized by distinct dihedral angles between the oxadiazole ring and adjacent aromatic rings, contributing to their unique physical and chemical properties. For instance, the crystal structure of related compounds shows significant dihedral angles and the presence of intermolecular hydrogen bonding, which influences their stability and reactivity (Aydın et al., 2017)(Aydın et al., 2017).

Chemical Reactions and Properties

This compound and similar compounds exhibit a variety of chemical reactions, including ring fission and C–C bond cleavage reactions under certain conditions, leading to the formation of novel structures and demonstrating the reactive flexibility of the oxadiazole ring (Jäger et al., 2002)(Jäger et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as stability, crystallinity, and solubility, are closely related to their molecular structure. The presence of aromatic systems and heteroatoms in the structure can significantly influence these properties, affecting their potential applications in various fields (Wang et al., 2006)(Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards various chemical reagents, photophysical properties, and electrochemical behavior, are of particular interest. Studies have shown that the oxadiazole ring imparts electron-withdrawing effects, influencing the redox behavior and optical properties of the compounds (Wang et al., 2006)(Wang et al., 2006).

properties

IUPAC Name

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-10-6-8-11-9(12-13-8)7-4-3-5-14-7/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGNPVVCZAWANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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